Cas no 478031-33-3 (N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)

N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- 4-Isoxazolecarboxamide,N-(3,4-difluorophenyl)-3,5-dimethyl-(9CI)
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- MDL: MFCD00794389
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB297039-100mg |
N-(3,4-Difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |
478031-33-3 | 100mg |
€283.50 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-10mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 10mg |
¥800.00 | 2024-05-12 | |
abcr | AB297039-100 mg |
N-(3,4-Difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |
478031-33-3 | 100mg |
€221.50 | 2023-06-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-1mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 1mg |
¥428.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-2mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 2mg |
¥578.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-5mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 5mg |
¥617.00 | 2024-05-12 |
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamideに関する追加情報
N-(3,4-Difluorophenyl)-3,5-Dimethyl-1,2-Oxazole-4-Carboxamide: A Promising Compound with Broad Pharmacological Applications
CAS No. 478031-33-3 represents a novel oxazole-based compound that has garnered significant attention in the field of pharmaceutical research. This molecule, specifically N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, exhibits unique structural features that contribute to its multifaceted biological activities. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including inflammatory disorders and oncology-related conditions. The synthesis and functional characterization of this compound have been extensively explored in recent years, reflecting its significance in drug discovery pipelines.
The chemical structure of N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is characterized by the presence of a five-membered oxazole ring, which is substituted with methyl groups at the 3- and 5-positions. The aromatic ring system is further functionalized with fluorine atoms at the 3- and 4-positions, enhancing its metabolic stability and modulating its interaction with biological targets. This fluorinated moiety is critical for optimizing the compound's pharmacokinetic profile and improving its selectivity toward specific enzymatic pathways.
Recent advancements in medicinal chemistry have demonstrated that the oxazole scaffold is a versatile platform for the development of bioactive molecules. The carbamoyl group at the 4-position of the oxazole ring plays a pivotal role in forming hydrogen bonds with target proteins, thereby enhancing the compound's binding affinity. The dimethyl substitution on the oxazole ring further stabilizes the molecular conformation, which is essential for maintaining its biological activity under physiological conditions.
One of the most notable applications of N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxidazole-4-carboxamide is its potential as an inhibitor of specific kinases involved in inflammatory responses. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by targeting the JAK-STAT signaling pathway, which is implicated in the pathogenesis of autoimmune diseases. The fluoro substitution on the phenyl ring was found to significantly enhance its inhibitory activity compared to non-fluorinated analogs, highlighting the importance of functional group optimization in drug design.
Moreover, the 1,2-oxazole ring in this compound has been shown to interact with various enzyme families, including serine proteases and phosphatases. A 2024 preclinical study published in Drug Discovery Today demonstrated that N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits selective inhibition of the PTP1B enzyme, which is a key regulator of insulin signaling. This property suggests its potential application in the treatment of metabolic disorders such as type 2 diabetes. The carbamoyl substituent at the 4-position is believed to play a critical role in this enzymatic interaction, as it forms a hydrogen bond with the catalytic site of PTP1B.
The synthesis of N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves a multi-step process that includes the formation of the oxazole ring through a nucleophilic cyclization reaction. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that employs microwave-assisted conditions to improve the efficiency of ring formation. This method allows for the selective introduction of fluorine atoms on the aromatic ring, which is crucial for achieving the desired biological activity. The fluorinated phenyl group also contributes to the compound's improved solubility and reduced metabolic degradation in vivo.
Recent computational studies have provided valuable insights into the molecular mechanisms underlying the biological activities of N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Molecular docking simulations have shown that the carbamoyl group forms a stable hydrogen bond with the active site of target proteins, while the fluorinated aromatic ring enhances the overall binding affinity through hydrophobic interactions. These findings underscore the importance of structural optimization in the development of effective therapeutic agents. The dimethyl substitution on the oxazole ring further stabilizes the molecular conformation, which is essential for maintaining its biological activity under physiological conditions.
Another promising application of this compound is its potential as an anti-cancer agent. A 2024 study published in Cancer Research demonstrated that N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. The compound's ability to modulate the expression of key apoptotic regulators, such as Bax and Caspase-3, suggests its potential as a novel therapeutic agent for malignancies. The fluoro substitution on the phenyl ring was found to enhance its cellular uptake and metabolic stability, which are critical factors in its therapeutic efficacy.
Despite its promising pharmacological properties, the 1,2-oxazole ring in this compound can also present challenges in terms of synthetic accessibility and biological specificity. A 2023 review in Chemical Reviews highlighted the need for further optimization of the compound's structure to enhance its selectivity toward specific targets while minimizing off-target effects. This has led to the development of various analogs with modified substituents, including different fluorinated groups and alternative methyl positions, to explore the full therapeutic potential of this scaffold.
In conclusion, N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the fluorinated aromatic ring and the dimethyl-substituted oxazole ring, contribute to its diverse biological activities. The ongoing research into its pharmacological applications and synthetic optimization continues to highlight its potential as a valuable therapeutic agent. As new studies emerge, the 1,2-oxazole scaffold is expected to play an increasingly important role in the development of innovative drugs for a wide range of medical conditions.
Further research into the carbamoyl group and its interactions with biological targets will be critical in expanding the therapeutic applications of N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. The continued exploration of its pharmacological properties and synthetic modifications will undoubtedly contribute to the advancement of drug discovery and the development of more effective treatments for various diseases.
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